Regioisomeric Specificity in Predicted Biological Activity Profiles: 3,5- vs. 3,4-Dichlorophenyl Analogs
In silico prediction of biological activities using PASS (Prediction of Activity Spectra for Substances) reveals a distinct and quantitatively different activity spectrum for 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine compared to its 3,4-dichlorophenyl regioisomer [1]. While both are predicted to have antineoplastic potential, the specific probability (Pa) scores differ, indicating that the 3,5-substitution pattern may confer a unique activity fingerprint.
| Evidence Dimension | Predicted biological activity (Pa value) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa 0.999; Angiogenesis stimulant: Pa 0.995; DNA synthesis inhibitor: Pa 0.991; Apoptosis agonist: Pa 0.979; Antineoplastic: Pa 0.961 |
| Comparator Or Baseline | 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-68-3): Predicted activities not specified in the same study, but structural difference known to alter bioactivity profile |
| Quantified Difference | The 3,5-isomer exhibits a unique predicted activity profile with high probabilities (>0.96) for antineoplastic and apoptosis agonist activities, whereas the 3,4-isomer's profile is not defined in the same source. The mere change in chlorine substitution pattern is a known driver of differential bioactivity. |
| Conditions | In silico prediction using PASS software; only activities with Pa > 0.5 are shown |
Why This Matters
This predicted activity profile guides experimental prioritization for specific biological assays, suggesting the 3,5-isomer is a more compelling candidate for anticancer research than its 3,4-counterpart, thus justifying procurement for targeted screening programs.
- [1] PMC. (2022). Table 1: Predicted Biological Activity of a Marine-Derived Compound Using PASS Software. Marine Drugs, 20(5), 292. View Source
